

Application Notes and Protocols for Microfluidic-Based Synthesis of BAmP-O16B Nanoparticles

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Compound of Interest		
Compound Name:	BAmP-O16B	
Cat. No.:	B15573875	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAmP-O16B is a novel ionizable cationic amino lipid that has demonstrated significant potential in the formulation of lipid nanoparticles (LNPs) for therapeutic delivery. A key feature of **BAmP-O16B** is its bioreducible nature, attributed to the presence of disulfide bonds.[1][2] This characteristic allows for glutathione (GSH)-responsive nanoparticle disassembly within the intracellular environment, leading to efficient cargo release.[3] Microfluidic synthesis offers a robust and reproducible method for the production of **BAmP-O16B** nanoparticles, providing precise control over critical quality attributes such as particle size, polydispersity, and encapsulation efficiency.[4][5]

This document provides detailed application notes and protocols for the synthesis of **BAmP-O16B** nanoparticles using a microfluidic approach. It is intended to guide researchers, scientists, and drug development professionals in the successful formulation and characterization of these advanced drug delivery vehicles.

Data Presentation

The physicochemical properties of nanoparticles are critical determinants of their in vivo performance. While specific data for **BAmP-O16B** nanoparticles synthesized via microfluidics



is not extensively published, the following table summarizes the expected and target characteristics for a well-formulated LNP system based on similar ionizable lipids.

Parameter	Symbol	Target Range	Measurement Technique
Mean Particle Size (Z-average)	-	80 - 150 nm	Dynamic Light Scattering (DLS)
Polydispersity Index	PDI	< 0.2	Dynamic Light Scattering (DLS)
Zeta Potential	ζ	+10 to +40 mV	Laser Doppler Velocimetry
Encapsulation Efficiency	EE%	> 90%	RiboGreen Assay (for RNA cargo)

Experimental Protocols

Protocol 1: Microfluidic Synthesis of BAmP-O16B Nanoparticles

This protocol describes the preparation of **BAmP-O16B** LNPs using a microfluidic mixing device. The principle involves the rapid mixing of a lipid-containing organic phase with an aqueous phase containing the therapeutic cargo (e.g., mRNA, siRNA) at a low pH.

Materials:

- BAmP-O16B (in a suitable organic solvent, e.g., ethanol)
- · Helper lipids:
 - 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
 - Cholesterol
 - 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]
 (DMG-PEG 2000)



- Therapeutic cargo (e.g., mRNA)
- Ethanol (anhydrous, USP grade)
- Citrate buffer (50 mM, pH 4.0)
- Phosphate-buffered saline (PBS, pH 7.4)
- Microfluidic mixing device (e.g., staggered herringbone micromixer)
- Syringe pumps (2)
- Dialysis cassette (10 kDa MWCO)

Procedure:

- Preparation of Lipid Stock Solution (Organic Phase):
 - Dissolve BAmP-O16B, DSPC, cholesterol, and DMG-PEG 2000 in anhydrous ethanol at a molar ratio of 50:10:38.5:1.5.
 - The total lipid concentration should be between 10-25 mg/mL.
 - Ensure complete dissolution by gentle vortexing.
- Preparation of Aqueous Phase:
 - Dissolve the therapeutic cargo (e.g., mRNA) in 50 mM citrate buffer (pH 4.0).
 - The concentration of the cargo will depend on the desired final drug-to-lipid ratio.
- Microfluidic Mixing:
 - Set up the microfluidic system with two syringe pumps.
 - Load one syringe with the lipid stock solution (organic phase) and the other with the aqueous phase.
 - Set the flow rate ratio (FRR) of the aqueous phase to the organic phase to 3:1.



- Set the total flow rate (TFR) to 12 mL/min. The optimal TFR may vary depending on the microfluidic chip geometry and should be optimized for the desired particle size.
- Initiate the pumps to start the mixing process. The rapid mixing of the two streams induces nanoprecipitation and self-assembly of the BAmP-O16B nanoparticles.
- Collect the nanoparticle suspension from the outlet of the microfluidic chip.
- Purification:
 - Immediately dialyze the collected nanoparticle suspension against PBS (pH 7.4) for at least 6 hours using a 10 kDa MWCO dialysis cassette to remove ethanol and raise the pH.
 - Replace the PBS buffer every 2 hours.
- Sterilization and Storage:
 - Sterilize the final nanoparticle suspension by passing it through a 0.22 μm syringe filter.
 - Store the sterile BAmP-O16B nanoparticle suspension at 4°C.

Protocol 2: Characterization of BAmP-O16B Nanoparticles

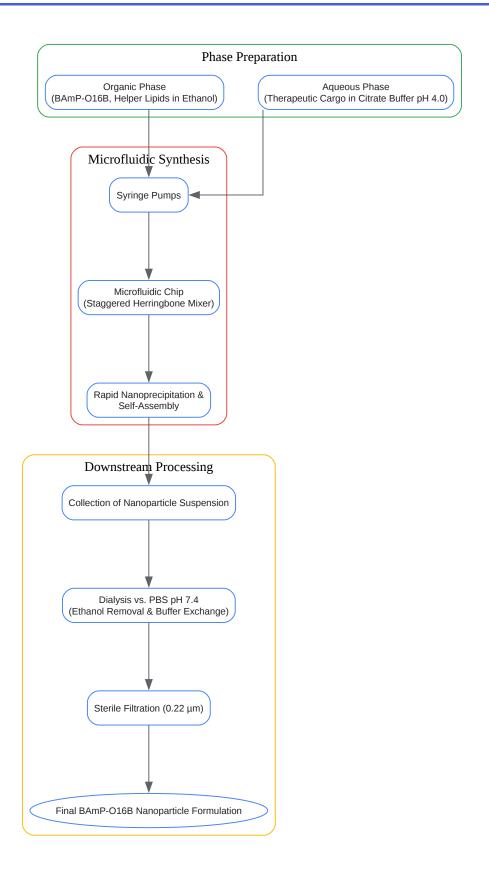
- 1. Particle Size and Polydispersity Index (PDI) Measurement:
- Dilute a small aliquot of the nanoparticle suspension in PBS (pH 7.4).
- Measure the Z-average particle size and PDI using a Dynamic Light Scattering (DLS) instrument.
- Perform measurements in triplicate.
- 2. Zeta Potential Measurement:
- Dilute the nanoparticle suspension in deionized water.
- Measure the zeta potential using a laser Doppler velocimeter.



- Perform measurements in triplicate.
- 3. Encapsulation Efficiency (EE%) Determination (for RNA cargo):
- · Use a Quant-iT RiboGreen RNA assay kit.
- Measure the fluorescence of the intact nanoparticle suspension (to determine unencapsulated RNA).
- Measure the fluorescence after lysing the nanoparticles with a surfactant (e.g., 0.5% Triton X-100) to determine the total RNA concentration.
- Calculate the EE% using the following formula: EE% = [(Total RNA Unencapsulated RNA) / Total RNA] x 100

Mandatory Visualization

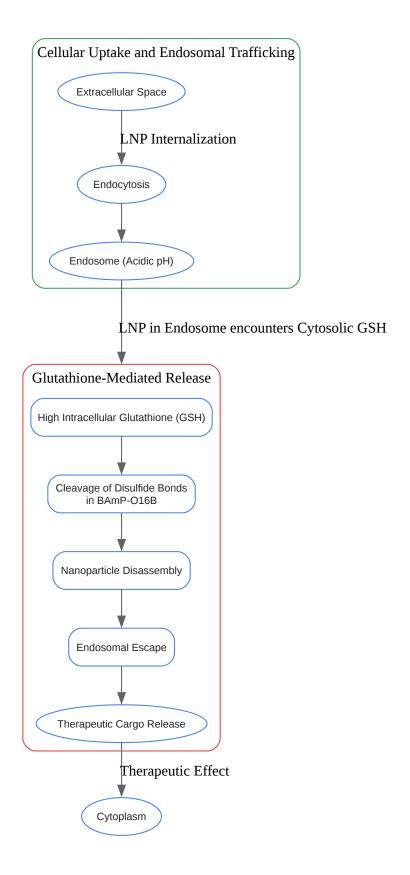




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Caption: Experimental workflow for the microfluidic synthesis of BAmP-O16B nanoparticles.





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Caption: Proposed mechanism of action for **BAmP-O16B** nanoparticles.



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